
Reproducibility of Azelaprag's Effects on Muscle
Atrophy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of azelaprag (BGE-105) and other investigational

therapies aimed at mitigating muscle atrophy. The information is intended to assist researchers

and drug development professionals in evaluating the current landscape of therapeutic

strategies targeting muscle wasting conditions.

Executive Summary
Azelaprag, an orally available small-molecule agonist of the apelin receptor (APJ), has

demonstrated potential in preventing disuse-induced muscle atrophy in a Phase 1b clinical trial.

However, the recent discontinuation of a Phase 2 trial in obesity due to safety concerns casts a

shadow on its future development. This guide compares the preclinical and clinical findings for

azelaprag with alternative approaches that primarily target the myostatin/activin signaling

pathway, including bimagrumab, taldefgrobep alfa, and the combination of trevogrumab and

garetosmab. While azelaprag offers a novel mechanism of action, the alternatives have also

shown promising results in increasing muscle mass and function in various clinical settings. A

critical evaluation of the efficacy, safety, and mechanism of action of each of these candidates

is essential for future research and development in the field of muscle atrophy.
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The following table summarizes the available quantitative data from clinical trials of azelaprag
and its comparators.
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Therapeutic
Candidate

Mechanism of
Action

Indication Studied
Key Quantitative
Results

Azelaprag (BGE-105)
Apelin Receptor (APJ)

Agonist

Disuse Atrophy (Bed

Rest)

- Thigh

Circumference: 100%

improvement relative

to placebo (p < 0.001)

[1][2]- Vastus Lateralis

Cross-Sectional Area:

58% improvement

relative to placebo (p

< 0.05)[1][2]- Vastus

Lateralis Thickness:

73% improvement

relative to placebo (p

< 0.01)[1][2]- Muscle

Quality: Worsening of

Goutallier grade in 8

of 10 placebo vs. 1 of

11 azelaprag

volunteers (p < 0.005)

[1]- Muscle Protein

Synthesis:

Significantly

ameliorated the

decrease caused by

bed rest (p < 0.005)[1]

[3]

Bimagrumab Activin Type II

Receptor (ActRII)

Antibody

Disuse Atrophy

(Casting) &

Sarcopenia

- Thigh Muscle

Volume (Disuse

Atrophy): +5.1%

above pre-cast levels

at 12 weeks vs. -0.1%

for placebo- Thigh

Muscle Volume

(Sarcopenia):

Increased at week 2
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and sustained through

week 16 (p < 0.001

vs. placebo at all

timepoints)- Lean

Body Mass (Obesity &

T2D): +3.6% gain vs.

-0.8% for placebo at

48 weeks (p < 0.001)

Taldefgrobep Alfa
Anti-Myostatin

Adnectin

Spinal Muscular

Atrophy (SMA)

- Lean Body Mass

(Neuromuscular

Disease): +11.2%

(total body less head)

and +12.3%

(appendicular) by

week 72- Motor

Function (SMA): In

Caucasians, a 2.2-

point improvement on

MFM-32 vs. 1.1-point

for placebo at 48

weeks (p < 0.039)

Trevogrumab +/-

Garetosmab

Anti-Myostatin

(Trevogrumab) & Anti-

Activin A

(Garetosmab)

Monoclonal Antibodies

Healthy Volunteers &

Obesity

- Thigh Muscle

Volume (Healthy

Volunteers, Single

Dose): +7.7% with

combination, +4.6%

with trevogrumab

alone at 8 weeks (p <

0.001 and p < 0.05 vs.

placebo, respectively)-

Lean Mass

Preservation

(Obesity):

Trevogrumab with

semaglutide

prevented about half

of the lean mass loss
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seen with semaglutide

alone

Experimental Protocols
Azelaprag: Phase 1b Bed Rest Study in Older Adults

Objective: To evaluate the safety, tolerability, and efficacy of azelaprag in preventing muscle

atrophy during a period of disuse.

Design: A randomized, double-blind, placebo-controlled Phase 1b trial.[1]

Participants: 21 healthy volunteers aged 65 years or older.[1]

Intervention: Participants underwent 10 days of strict bed rest.[1] They received either

intravenous infusions of azelaprag (n=11) or a placebo (n=10).[1]

Key Assessments:

Muscle Dimensions: Thigh circumference and ultrasound measurements of the vastus

lateralis muscle (cross-sectional area and thickness).[1]

Muscle Quality: Ultrasound echo density to determine the Goutallier grade for fatty

degeneration.[1]

Muscle Protein Synthesis: Proteomic analysis of muscle microbiopsy samples.[1]

Bimagrumab: Disuse Atrophy Study in Healthy Men
Objective: To assess the effect of bimagrumab on the recovery of skeletal muscle volume

after a period of immobilization-induced atrophy.

Design: A double-blind, placebo-controlled trial.

Participants: 24 healthy young men (mean age 24.1 years).

Intervention: One lower extremity was immobilized in a full-length cast for 2 weeks. After cast

removal, participants were randomized to receive a single intravenous dose of either

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.rapamycin.news/t/bioage-results-for-phase-1b-clinical-trial-on-anti-muscle-aging-drug/5110
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bimagrumab (30 mg/kg; n=15) or placebo (n=9) and were followed for 12 weeks.

Key Assessments:

Thigh Muscle Volume (TMV): Assessed throughout the 12-week follow-up period.

Adipose Tissue: Inter-muscular and subcutaneous adipose tissue of the thigh.

Muscle Strength: Maximum voluntary knee extension strength.

Taldefgrobep Alfa: RESILIENT Phase 3 Study in Spinal
Muscular Atrophy

Objective: To evaluate the efficacy and safety of taldefgrobep alfa as an adjunctive therapy in

individuals with Spinal Muscular Atrophy (SMA).

Design: A randomized, double-blind, placebo-controlled Phase 3 trial with a 48-week double-

blind phase followed by a 48-week open-label extension.

Participants: Ambulatory and non-ambulatory individuals with SMA.

Intervention: Participants receive weekly subcutaneous injections of taldefgrobep alfa or

placebo in addition to their standard of care SMN-upregulating therapy.

Key Assessments:

Primary Outcome: Change in the 32-item Motor Function Measure (MFM-32) total score

from baseline to week 48.

Secondary Outcomes: Changes in body composition, including lean muscle mass, as

measured by dual-energy X-ray absorptiometry (DXA).

Signaling Pathways and Mechanisms of Action
Azelaprag and the Apelin/APJ Signaling Pathway
Azelaprag acts as an agonist for the apelin receptor (APJ), a G protein-coupled receptor. The

binding of apelin or an agonist like azelaprag to APJ is believed to activate downstream

signaling cascades, including the PI3K/Akt and AMPK pathways. These pathways are known to
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play crucial roles in promoting muscle protein synthesis and mitochondrial biogenesis, thereby

contributing to muscle growth and function.

Azelaprag APJ Receptor
 activates

PI3K/Akt Pathway

AMPK Pathway

Muscle Protein Synthesis promotes

Mitochondrial Biogenesis
 promotes

Muscle Growth &
Function

Click to download full resolution via product page

Azelaprag's Mechanism of Action

Myostatin/Activin Pathway and its Inhibition
The comparators to azelaprag discussed in this guide primarily target the myostatin and activin

signaling pathway. Myostatin and activin A are members of the TGF-β superfamily that

negatively regulate muscle mass. They bind to the Activin Type II Receptors (ActRIIA and

ActRIIB), leading to the phosphorylation of Smad2/3. This complex then translocates to the

nucleus and inhibits myogenesis. Bimagrumab, taldefgrobep alfa, trevogrumab, and

garetosmab all function by disrupting this inhibitory pathway, thereby promoting muscle growth.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b605792?utm_src=pdf-body-img
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/product/b605792?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitors

Bimagrumab

ActRIIA/B Receptors

 blocks

Taldefgrobep Alfa

Myostatin

 inhibits

Trevogrumab
 inhibits

Garetosmab
Activin A inhibits

 binds to

 binds to

p-Smad2/3
 activates

Myogenesis
 inhibits

Muscle Growth

Click to download full resolution via product page

Inhibition of Myostatin/Activin Pathway

Discussion and Future Outlook
Azelaprag's mechanism of action through the apelin/APJ pathway represents a novel

approach to combating muscle atrophy, distinct from the more widely explored myostatin/activin

pathway inhibitors. The positive results from the Phase 1b bed rest study were encouraging,

demonstrating a direct effect on muscle preservation and protein synthesis in a model of disuse

atrophy.[1][2]

However, the discontinuation of the Phase 2 STRIDES trial of azelaprag for obesity due to liver

safety signals raises significant concerns about its therapeutic window and overall safety

profile. This development will likely necessitate a thorough re-evaluation of azelaprag's future,

including further dose-finding studies and a careful assessment of its risk-benefit profile in

different patient populations.

In contrast, the myostatin/activin inhibitors have a more established, albeit still investigational,

track record. Bimagrumab has shown efficacy in both disuse atrophy and sarcopenia, as well
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as in the context of obesity with type 2 diabetes. Taldefgrobep alfa is being investigated as an

adjunct therapy for SMA, a genetic disease characterized by severe muscle wasting. The

combination of trevogrumab and garetosmab is being explored to counteract the muscle loss

associated with weight-loss drugs.

The reproducibility of the effects of any of these agents in larger, more diverse patient

populations and over longer treatment durations remains to be fully established. For

azelaprag, the immediate challenge will be to address the safety concerns that led to the

termination of the STRIDES trial. If these can be overcome, its unique mechanism of action

could offer a valuable alternative or complementary approach to the myostatin/activin inhibitors.

For the field of muscle atrophy research as a whole, the ongoing development of these diverse

therapeutic strategies provides hope for effective treatments for a range of debilitating

conditions. Continued rigorous clinical investigation and a focus on long-term safety and

efficacy will be paramount in determining the ultimate clinical utility of these promising

candidates.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605792?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

